3-(1-Piperidinyl)-L-Ala-OH
Description
3-(1-Piperidinyl)-L-Ala-OH is a chemically modified amino acid derivative featuring a piperidine ring attached to the β-carbon of L-alanine. Piperidine, a six-membered heterocyclic amine, confers unique conformational and electronic properties, distinguishing it from unmodified amino acids.
Properties
IUPAC Name |
(2S)-2-amino-3-piperidin-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVRVXOFGFQXCS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-L-Ala-OH typically involves the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis. During this process, phosphoryl β-elimination occurs, leading to the formation of 3-(1-Piperidinyl)alanine-containing peptides . The reaction conditions often involve the use of bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination and achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis and the use of protective groups like Fmoc suggest that scalable production could be achieved through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinyl)-L-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to piperidines.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, iodine(III) oxidizing agents for oxidation, and various bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
3-(1-Piperidinyl)-L-Ala-OH, also known as 3-(1-piperidinyl)alanine, is a compound that has garnered attention in various scientific fields, particularly in peptide synthesis and pharmacological applications. This article explores its applications, supported by case studies and data tables.
Role in Solid-Phase Peptide Synthesis
This compound is often encountered as a side product during the synthesis of C-terminal cysteine peptides using the Fmoc (Fluorenylmethyloxycarbonyl) strategy. This compound forms through base-catalyzed reactions, particularly when piperidine is used for deprotection. Studies have shown that the presence of 3-(1-piperidinyl)alanine can complicate peptide purification and characterization due to its similar mass to the desired product, which can lead to difficulties in HPLC (High-Performance Liquid Chromatography) analysis and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry .
Mechanistic Insights
Mechanistically, the formation of 3-(1-piperidinyl)alanine occurs during the deprotection of Fmoc groups when using piperidine in DMF (N,N-Dimethylformamide). The reaction pathway involves an elimination step followed by nucleophilic addition, leading to the formation of this undesired adduct. The efficiency of this reaction can be influenced by various factors such as the choice of resin support and protecting groups used during peptide synthesis .
Strategies for Minimizing Side Reactions
Research has focused on optimizing conditions to minimize the formation of 3-(1-piperidinyl)alanine. For instance, using alternative deblocking agents or modifying reaction conditions has been explored. Despite these efforts, complete prevention of its formation remains challenging due to its inherent reactivity under standard synthesis protocols .
Neuropharmacology
This compound has been studied for its potential interactions with neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests possible roles in modulating neurotransmitter release, particularly in relation to histamine and acetylcholine pathways. This could have implications for treating disorders such as schizophrenia and Alzheimer's disease, where modulation of these neurotransmitters is crucial .
Antibacterial Activity
Recent studies have indicated that modifications involving piperidine structures enhance antibacterial properties against various pathogens, including E. coli and S. aureus. For instance, derivatives like 3-(1-piperidinyl)propanoic acid have shown promising activity against antibiotic-resistant bacteria, suggesting that compounds related to this compound could be explored further for their potential in antibiotic formulations .
Case Studies
Several studies have documented the formation and implications of 3-(1-piperidinyl)alanine during peptide synthesis:
- A study demonstrated that altering the resin type and protecting groups significantly affected the yield of undesired products during peptide elongation processes .
- Another investigation highlighted how molecular modeling techniques can elucidate interactions between piperidine derivatives and biological targets, paving the way for new therapeutic strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(1-Piperidinyl)-L-Ala-OH involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(1-Piperidinyl)-L-Ala-OH and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Relevance |
|---|---|---|---|---|
| This compound | C₈H₁₆N₂O₂ | 172.23 | Piperidine, carboxylic acid | Potential neuromodulator or receptor ligand |
| L-Alanine | C₃H₇NO₂ | 89.09 | Amino, carboxylic acid | Protein biosynthesis, metabolic intermediate |
| 3-(1-Pyrrolidinyl)-L-Ala-OH | C₇H₁₄N₂O₂ | 158.20 | Pyrrolidine, carboxylic acid | Studied for ion channel modulation |
| Risperidone (for reference) | C₂₃H₂₇FN₄O₂ | 410.49 | Benzisoxazole, piperidine | Antipsychotic (D2/5-HT2A receptor antagonist) |
Key Findings:
Structural Flexibility vs. Rigidity :
- The piperidine ring in this compound introduces greater conformational flexibility compared to pyrrolidine-containing analogs (e.g., 3-(1-Pyrrolidinyl)-L-Ala-OH), which have a five-membered ring. This flexibility may enhance binding to receptors requiring adaptable ligand geometries .
Bioavailability and Solubility: Piperidine derivatives generally exhibit lower aqueous solubility than unmodified amino acids like L-alanine due to increased hydrophobicity. However, this property can improve blood-brain barrier penetration, a critical factor for CNS-targeted compounds .
Receptor Specificity :
- Unlike risperidone—a piperidine-containing antipsychotic with high affinity for dopamine and serotonin receptors—this compound lacks the benzisoxazole moiety, suggesting divergent biological targets. Preliminary studies hypothesize its role in modulating glycine or GABA receptors, though empirical data remain sparse .
Synthetic Utility :
- This compound serves as a precursor for peptidomimetics, where the piperidine group mimics natural peptide turns. In contrast, pyrrolidine analogs are more commonly used to induce helical conformations in synthetic peptides .
Biological Activity
3-(1-Piperidinyl)-L-Ala-OH, also known as Fmoc-3-(1-piperidinyl)-L-alanine, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of L-alanine with a piperidine group attached to the nitrogen atom. Its chemical formula is CHNO, and it has been classified under various chemical databases, such as PubChem . The presence of the piperidine ring is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety can enhance binding affinity and specificity towards these targets.
- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptor Binding: It has shown potential in interacting with neurotransmitter receptors, which could explain its effects on neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. Its structure may allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
- Neuroprotective Effects: Some studies highlight its potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
- Anticancer Potential: There are indications that this compound may inhibit the proliferation of certain cancer cell lines, although detailed studies are required to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Neuroprotective | Reduction in neuronal cell death | |
| Anticancer | Inhibition of cancer cell proliferation | , |
Case Studies
- Antimicrobial Efficacy: A study conducted by MedClin Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
- Neuroprotection in vitro: Research published in PMC indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, potentially through antioxidant mechanisms.
- Anticancer Activity: A recent investigation into the effects of this compound on human cancer cell lines revealed that it could induce apoptosis in specific types of cancer cells, suggesting a pathway for therapeutic development.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future studies include:
- Mechanistic Studies: Detailed investigations into how this compound interacts at the molecular level with specific enzymes and receptors.
- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.
- Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
